4-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine
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Overview
Description
4-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine is a complex organic compound that features a pyrimidine core substituted with a phenyl group and a piperidine moiety linked to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Synthesis of Piperidine Derivative: The piperidine derivative can be prepared by reacting 1-methyl-1H-imidazole-4-carboxylic acid with lithium aluminum hydride in tetrahydrofuran (THF) at room temperature.
Coupling Reactions: The final step involves coupling the imidazole and piperidine derivatives with a pyrimidine core under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in THF.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The piperidine moiety may interact with receptor sites, modulating biological pathways. The phenyl and pyrimidine groups contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-(2-aminoethyl)imidazole
- 4-methyl-1H-imidazole
- 2-(1-methylimidazol-4-yl)ethanamine
Uniqueness
4-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3-methylimidazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-25-15-22-12-19(25)21(27)26-9-7-16(8-10-26)13-28-20-11-18(23-14-24-20)17-5-3-2-4-6-17/h2-6,11-12,14-16H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQTVARNKJMZGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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